

Technical Master Guide: Diethylphosphinic Chloride (CAS 1112-37-4)[1]

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Compound of Interest

Compound Name: Diethylphosphinic chloride

CAS No.: 1112-37-4

Cat. No.: B073051

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Part 1: Executive Summary

Diethylphosphinic chloride (CAS 1112-37-4) is a specialized organophosphorus electrophile widely utilized in the synthesis of flame retardants, agrochemicals, and peptide therapeutics. Unlike its alkoxy-analogues (chlorophosphates), **diethylphosphinic chloride** features direct carbon-phosphorus bonds, conferring unique hydrolytic stability and electronic properties to its derivatives.

This guide moves beyond basic catalog data to provide a rigorous examination of its reactivity, synthesis, and application in high-value organic transformations. It focuses on the compound's role as a "hard" electrophile for introducing the diethylphosphinyl (

) moiety, a critical pharmacophore and protecting group.

Part 2: Chemical Identity & Physical Properties[1][2] [3]

Diethylphosphinic chloride is a corrosive, moisture-sensitive liquid.[1][2] Its high boiling point at atmospheric pressure necessitates vacuum distillation for purification to avoid thermal decomposition.

Table 1: Physicochemical Constants

Property	Value	Notes
CAS Number	1112-37-4	
IUPAC Name	Diethylphosphinic chloride	
Synonyms	Chlorodiethylphosphine oxide; Diethyl-phosphinoylchloride	
Molecular Formula		
Molecular Weight	140.55 g/mol	
Appearance	Colorless to pale yellow liquid	Fumes in air due to hydrolysis
Boiling Point	233°C (760 mmHg)	Note: Distillation recommended at reduced pressure (e.g., 105-110°C @ 15 mmHg) to prevent decomposition.
Density	1.08 g/cm ³ (25°C)	
Refractive Index	1.4688	
Solubility	DCM, THF, Toluene, Benzene	Reacts violently with water/alcohols
Flash Point	95°C	Closed Cup

Part 3: Synthesis & Manufacturing

While industrial routes often involve the oxidation of diethylphosphine or the reaction of phosphorus pentoxide with organometallics, the laboratory standard for high-purity synthesis relies on the chlorination of diethylphosphinic acid. This method ensures the removal of P(III) impurities which can be detrimental to catalytic applications.

Laboratory Synthesis Protocol: Chlorination via Thionyl Chloride

Objective: Preparation of high-purity **Diethylphosphinic chloride** from Diethylphosphinic acid.

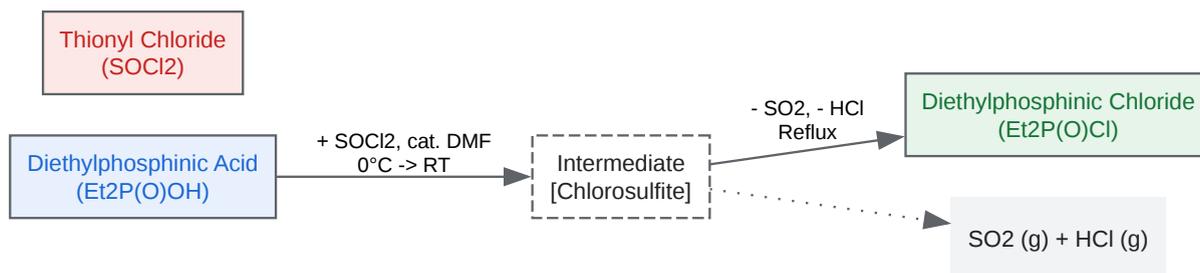
Reagents:

- Diethylphosphinic acid () [1.0 eq]
- Thionyl Chloride () [1.5 eq]
- Dichloromethane (DCM) [Solvent, anhydrous]
- DMF [Catalytic amount, 1-2 mol%]

Methodology:

- Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Vent the condenser to a caustic scrubber (NaOH) to trap HCl and gases.
- Dissolution: Charge the flask with Diethylphosphinic acid and anhydrous DCM (0.5 M concentration). Add catalytic DMF.
- Addition: Cool the solution to 0°C. Add Thionyl Chloride dropwise over 30 minutes. The reaction is endothermic but gas evolution (, HCl) requires controlled addition.
- Reflux: Once addition is complete, warm to room temperature, then heat to reflux (40°C) for 2-4 hours. Monitor reaction progress by NMR (Shift from acid ~55 ppm to chloride ~70-75 ppm).
- Workup: Remove solvent and excess under reduced pressure.

- Purification: Distill the residue under high vacuum. Collect the fraction boiling at constant temperature (approx. 108-112°C at 10-15 mmHg). Store under Argon.



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Figure 1: Chlorination pathway converting phosphinic acid to the acid chloride using Thionyl Chloride.[3]

Part 4: Reactivity & Mechanism

Diethylphosphinic chloride acts as a "hard" electrophile. The phosphorus atom is in the +5 oxidation state, bonded to a highly electronegative oxygen and a leaving group (Cl).

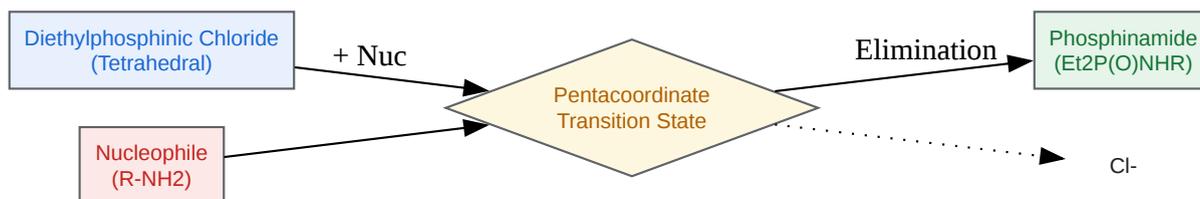
Mechanistic Insight: Nucleophilic Substitution at Phosphorus ()

Unlike carbon-centered

reactions, substitution at phosphorus often proceeds via an addition-elimination mechanism involving a pentacoordinate trigonal bipyramidal intermediate (or transition state).

- Nucleophilic Attack: A nucleophile (e.g., a primary amine) attacks the phosphorus center opposite to the $\text{P}=\text{O}$ bond or the leaving group.
- Intermediate Formation: Formation of a pentavalent phosphorus intermediate.
- Elimination: The chloride ion is expelled, restoring the tetrahedral geometry.

This reactivity is exploited to form Phosphinamides (with amines) and Phosphinates (with alcohols).



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Figure 2:

Mechanism showing the conversion of the chloride to a phosphinamide.

Part 5: Applications in Drug Development & Organic Synthesis

Peptide Coupling via Mixed Anhydrides

Diethylphosphinic chloride is a potent reagent for activating carboxylic acids. It forms a Mixed Phosphinic-Carboxylic Anhydride in situ.^[4] This intermediate reacts rapidly with amines to form amide bonds (peptide coupling) with minimal racemization, a significant advantage over traditional acyl chlorides.

- Protocol: Treat an N-protected amino acid with **Diethylphosphinic chloride** and N-methylmorpholine (NMM) in THF at -15°C. Add the C-protected amino acid ester.
- Advantage: The byproduct (diethylphosphinic acid) is water-soluble and easily removed during workup.

Synthesis of Phosphinic Peptide Analogs

In medicinal chemistry, the phosphinic bond (

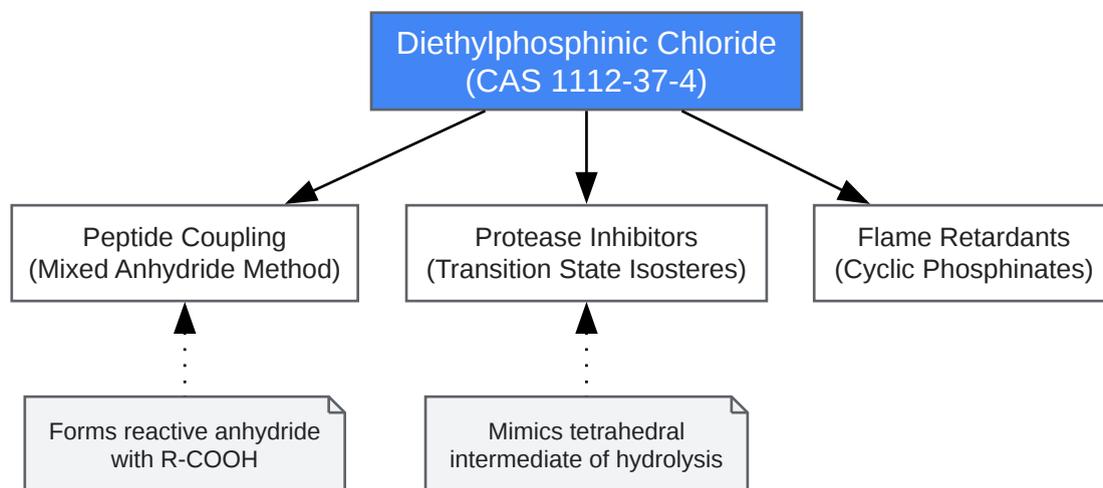
) is a classic isostere for the tetrahedral transition state of amide hydrolysis.

Diethylphosphinic chloride serves as a precursor for introducing the phosphinyl group into

peptide backbones, creating transition-state analogue inhibitors for metalloproteases (e.g., MMPs).

Flame Retardant Precursors

While less relevant to pharma, the compound is a key intermediate in synthesizing cyclic phosphinates used in non-halogenated flame retardants for engineering plastics.



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Figure 3: Primary application verticals for **Diethylphosphinic chloride** in chemical synthesis.

Part 6: Handling, Safety, and Stability

Hazard Classification:

- Corrosive (Category 1B): Causes severe skin burns and eye damage.
- Reacts Violently with Water: Produces HCl gas and phosphinic acid.[5]

Storage Protocol:

- Atmosphere: Must be stored under dry Nitrogen or Argon.
- Temperature: Cool, dry place (2-8°C recommended for long-term storage).
- Container: Teflon-lined caps or Schlenk flasks. Glassware must be oven-dried.

Emergency Quenching Procedure:

- Do NOT add water directly to the neat chemical.
- Protocol: Dilute the spill or waste with a large volume of Dichloromethane (DCM). Slowly add this solution to a stirred mixture of ice and saturated Sodium Bicarbonate () solution. Verify pH is neutral before disposal.

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